molecular formula C9H12Cl2N2O B1382150 Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride CAS No. 2095410-16-3

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride

Cat. No.: B1382150
CAS No.: 2095410-16-3
M. Wt: 235.11 g/mol
InChI Key: VIYVIKULPZBXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride is a chemical compound with the molecular formula C9H10N2O.2ClH. It is a solid substance with a molecular weight of 235.11 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a pyridine ring, making it a valuable compound in various fields of scientific research.

Scientific Research Applications

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and as a tool in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride involves several steps. One common method is the reaction of azetidine with pyridin-2-ylmethanone under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield pyridin-2-ylmethanone derivatives, while reduction may yield azetidine derivatives .

Mechanism of Action

The mechanism of action of azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azetidine and pyridine rings, which imparts unique chemical and biological properties .

Properties

IUPAC Name

azetidin-3-yl(pyridin-2-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYVIKULPZBXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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